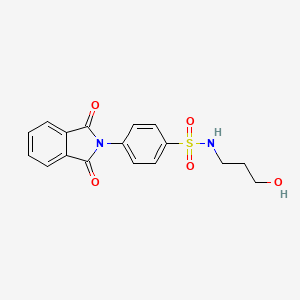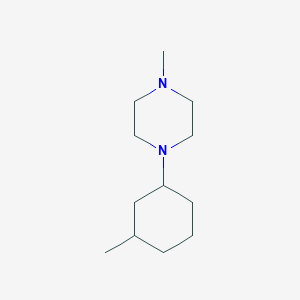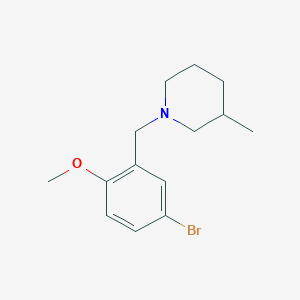
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide, also known as SU6656, is a selective inhibitor of Src family kinases. It has been extensively studied in scientific research due to its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide works by inhibiting the activity of Src family kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can block the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, such as Fyn and Lyn, and to modulate the activity of ion channels and transporters. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has also been shown to affect the expression of genes involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its high selectivity for Src family kinases, which allows for more specific targeting of these kinases compared to other inhibitors. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can have off-target effects on other kinases and cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide in scientific research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide.
Métodos De Síntesis
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide involves several steps, including the reaction of 3-hydroxypropylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting compound with 2,3-dioxoindoline. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been widely used in scientific research for its potential applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and osteoporosis.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-11-3-10-18-25(23,24)13-8-6-12(7-9-13)19-16(21)14-4-1-2-5-15(14)17(19)22/h1-2,4-9,18,20H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVQBXTHSNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)

![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)




![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)